2-Thia-8-azaspiro[4.5]decane - 310-97-4

2-Thia-8-azaspiro[4.5]decane

Catalog Number: EVT-1690549
CAS Number: 310-97-4
Molecular Formula: C8H15NS
Molecular Weight: 157.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of 2-Thia-8-azaspiro[4.5]decane and its derivatives has been achieved through various synthetic routes. One common method involves the reaction of cyclohexylidene hydrazine with thioglycollic acid in the presence of a suitable solvent like dimethylformamide (DMF) []. This reaction leads to the formation of the spirocyclic ring system characteristic of 2-Thia-8-azaspiro[4.5]decane.

Another approach involves the Knoevenagel condensation of 1-thia-4-azaspiro[4.5]decan-3-one with various aromatic aldehydes under microwave irradiation []. This method allows for the introduction of diverse substituents at the 2-position of the thiazolidine ring, expanding the structural diversity and potential applications of these compounds.

Molecular Structure Analysis

One common reaction is the N-acylation of 2-Thia-8-azaspiro[4.5]decane-3-carboxylates with various acylating agents []. This reaction leads to the formation of amides with diverse substituents, potentially influencing their pharmacological properties.

Another significant transformation is the formation of thiazolopyrimidine and 1,3,4-thiadiazole derivatives from 1-thia-azaspiro[4.5]decane []. These heterocyclic systems are known for their diverse biological activities, making these derivatives promising candidates for drug discovery.

Mechanism of Action

For instance, 8-[4-[2-(1,2,3,4-Tetrahydroisoquinolinyl]butyl-8-azaspiro[4.5]decane-7,9-dione, a buspirone analog containing the 2-Thia-8-azaspiro[4.5]decane moiety, exhibits anxiolytic-like and antidepressant-like effects by activating 5-HT1A receptors in the brain [, ].

Similarly, N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives, structurally resembling previously reported fusion inhibitors, act as potent and selective influenza virus fusion inhibitors by targeting the hemagglutinin protein []. This suggests that the 2-Thia-8-azaspiro[4.5]decane scaffold plays a crucial role in the antiviral activity of these compounds.

Physical and Chemical Properties Analysis

For instance, the incorporation of a fluoropolymer antireflection coating on the surface of an organic nonlinear optical crystal made from 8-(4'-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane (APDA) significantly increased its transmittance, making it more suitable for frequency doubling applications []. This highlights the importance of understanding and manipulating the physical properties of these compounds for specific applications.

Medicinal Chemistry:

  • Anticancer Agents: 1-Thia-4-azaspiro[4.5]decane derivatives, particularly their thiazolopyrimidine and 1,3,4-thiadiazole derivatives, have shown promising anticancer activity against various cancer cell lines [].
  • Antiviral Agents: N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives exhibit potent and selective inhibition of influenza virus replication by targeting the viral hemagglutinin protein [].
  • Antitubercular Agents: Some 1-thia-4-azaspiro[4.5]decan-3-one derivatives have demonstrated antitubercular activity against drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis [].
  • Antibacterial Agents: Certain 2-(arylidene)-1-thia-4-azaspiro[4.5]decan-3-ones exhibit significant antibacterial activity against Escherichia coli [].

Material Science:

  • Nonlinear Optical Materials: 8-(4'-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane (APDA) is a promising organic nonlinear optical material with potential applications in frequency doubling and other optical devices [, , ].

(18)F-Labeled 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane

Compound Description: This compound is a piperidine derivative designed as a σ1 receptor ligand with low lipophilicity for potential use as a tumor imaging agent. In vitro studies demonstrated its high affinity for σ1 receptors (Ki = 5.4 ± 0.4 nM) and selectivity over σ2 receptors (30-fold) and the vesicular acetylcholine transporter (1404-fold) [].

2-((3R,4R)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one (PB17-026-01)

Compound Description: This compound is a potent allosteric inhibitor of the protein tyrosine phosphatase SHP2 [].

8-[4-[2-(1,2,3,4-Tetrahydroisoquinolinyl]butyl-8-azaspiro[4.5]decane-7,9-dione

Compound Description: This compound is a buspirone analog that exhibits similar activity at 5-HT1A receptors []. Behavioral studies demonstrate an anxiolytic-like activity comparable to buspirone [].

2-(Arylidene)-1-thia-4-azaspiro[4.5]decan-3-ones

Compound Description: This series of compounds were synthesized from 1-thia-4-azaspiro[4.5]decan-3-one using a microwave-assisted Knoevenagel reaction []. Some members of this series exhibited antibacterial and antitubercular activities.

8-(4’-Acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane (APDA)

Compound Description: This organic compound exhibits significant second-harmonic generation (SHG) efficiency and is transparent to light with wavelengths above 400 nm [, ]. It has been investigated for its non-linear optical properties and potential applications in optoelectronics [, ].

8-[4-(2,3-dihydro-1,4-dioxino[2,3-b]pyridin-2-yl-methylamino)butyl]-8-azaspiro[4.5]decane-7,9-dione

Compound Description: This compound, designed as a nitrogen-containing bioisostere of MDL 72832, demonstrates moderate affinity for the 5-HT1A receptor [].

Methyl (R)-4-(o-chlorobenzoyl)-1-thia-4-azaspiro[4.5]decane-3-carboxylate

Compound Description: This chiral piperidine derivative has been structurally characterized using X-ray diffraction [].

6-[(3S,4S)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one (IACS-15414)

Compound Description: This compound acts as a potent and orally bioavailable SHP2 inhibitor []. It effectively suppresses MAPK pathway signaling and demonstrates antitumor activity in various xenograft models.

1,4-Dioxa-8-azaspiro[4.5]decane (4-Ethylenedioxypiperidine)

Compound Description: This compound, also known as 4-ethylenedioxypiperidine, has been investigated using mass spectrometry to elucidate its fragmentation pattern [].

Difluoroalkylated 2-azaspiro[4.5]decanes

Compound Description: These compounds are synthesized using a copper-catalyzed difluoroalkylation/dearomatization reaction of N-benzylacrylamides [].

3-(Tetrahydrofur-2-yl)pyrrolidine derivatives

Compound Description: These compounds are formed as a byproduct during the synthesis of 6-oxa-2-azaspiro[4.5]decanes via rhodium-catalyzed spirocyclizations [].

8-[(1S)-1-Phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione

Compound Description: This chiral piperidine derivative's conformational properties are influenced by the hybridization state of the carbon atom adjacent to the nitrogen atom in the piperidine ring [].

N-(3-Oxo-1-thia-4-azaspiro[4.5]decan-4-yl)pyridine-3-carboxamide derivatives

Compound Description: This series of compounds, containing a spirothiazolidinone system and a nicotinohydrazide moiety, were synthesized and evaluated for their antiviral and antitubercular properties []. Some compounds displayed specific antiviral activity against the influenza A/H3N2 virus.

3-Amino-2,2-dimethyl-8-thia-1-azaspiro[4.5]decane

Compound Description: This compound was synthesized using a unique approach involving the addition of prenyl magnesium bromide to a 4-methoxybenzylimine and a subsequent iodine-initiated aminocyclization to form the azaspirocycle [, ].

tert-Butyl (7R)-7-[(4S)-2,2-dimethyl-[1,3]dioxolan-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate

Compound Description: This compound is characterized by X-ray crystallography, revealing two independent molecules in the asymmetric unit, differing in the side chain conformation attached to the nitrogen atom [].

4-Halomethyl-2-azaspiro[4.5]decanes

Compound Description: This series of compounds is accessed through an efficient electrophilic halospirocyclization reaction of N-benzylacrylamides with N-halosuccinimides []. This method avoids using metals, photochemistry, or electrochemistry, offering a straightforward approach to these spirocyclic structures.

N-Phenylamino Derivatives of 2-Azaspiro[4.4]nonane, 2-Azaspiro[4.5]decane-1,3-dione, and 3-Cyclohexylpyrrolidine-2,5-dione

Compound Description: This series of compounds was designed and synthesized to investigate their anticonvulsant properties []. Several compounds within this series displayed notable anticonvulsant activity, particularly in the subcutaneous metrazole seizure threshold test.

2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one and Analogs

Compound Description: This series of compounds, incorporating a tetrahydrofuran ring into the 8-azaspiro[4.5]decane scaffold, was developed as M1 muscarinic agonists []. Several derivatives displayed preferential affinity for M1 receptors and exhibited potent antiamnesic activity with reduced cholinergic side effects compared to the reference compound RS86.

Substituted 2-(1,2,3,4-tetrahydroisoquinoline)-butyl derivatives of azaspiro[4.5]decane-7,9-dione and phthalimide

Compound Description: This series of compounds investigated the impact of substituent variations in the tetrahydroisoquinoline moiety on 5-HT1A and 5-HT2A receptor affinities []. Some compounds showed improved 5-HT2A receptor affinity and exhibited varying functional properties at 5-HT1A receptors.

Dimethyl 2-Azaspiro[4.5]decane-6,6-dicarboxylate

Compound Description: This compound is synthesized via an iron-mediated diastereoselective spiroannulation of dimethyl aminomalonate, offering an efficient route to the 2-azaspiro[4.5]decane ring system [].

1,3,7,8-Tetra-azaspiro[4.5]decane Derivatives

Compound Description: This series of compounds is synthesized using pyridazine-4,5-dicarboxylic anhydride as a versatile synthon, reacting with various nitrogen 1,3-binucleophiles []. The reaction proceeds through a Smiles-type rearrangement, showcasing a unique synthetic approach to these heterospiro compounds.

1-Thia-4-azaspiro[4.5]decan-3-ones with Anti-Coronavirus Activity

Compound Description: This series of compounds, bearing an amide group at C-4 and diverse substituents at C-2 and C-8, were synthesized and evaluated for their antiviral activity against human coronavirus 229E []. Some compounds exhibited potent inhibitory activity, with the most active compound (8n) demonstrating an EC50 of 5.5 μM, comparable to the known coronavirus inhibitor K22.

Palladium Complexes with 3-Methyl-8-thia-1,3-diaza-spiro[4.5]decane-2,4-dione

Compound Description: This study explored the synthesis and characterization of new cis-palladium complexes with 3-methyl-8-thia-1,3-diaza-spiro[4.5]decane-2,4-dione as the ligand []. These complexes were designed as potential alternatives to platinum-based anticancer drugs and were evaluated for their in vitro cytotoxicity against K-562 and REH cell lines.

(5’S,8’S)-3-(2,5-dimethylphenyl)-8-methoxy-3-nitro-1-azaspiro[4.5]decane-2,4-dione

Compound Description: This specific compound, synthesized via nitrification of its enol precursor, has been structurally characterized using X-ray diffraction [].

4-(Dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane

Compound Description: This compound, synthesized by reacting dichloroacetic acid with 1-oxa-4-azaspiro[4.5]decane, has been structurally characterized using X-ray crystallography [, ].

Aminomethylated Derivatives of 7-Azaspiro[4.5]decane-6,8-dione

Compound Description: This series of Mannich bases, derived from 7-azaspiro[4.5]decane-6,8-dione by reacting with various sulfonamides and secondary amines, were synthesized and evaluated for their antimicrobial activity [].

(-)-S-2,8-Dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane L-tartrate Monohydrate (YM796)

Compound Description: This novel muscarinic agonist has been investigated for its effects on passive avoidance learning behavior in various mouse models, including drug-treated and senescence-accelerated mice [, ].

N-(1-Thia-4-azaspiro[4.5]decan-4-yl)carboxamide Derivatives

Compound Description: This series of compounds, designed as influenza virus fusion inhibitors, feature a 1-thia-4-azaspiro[4.5]decane scaffold with a carboxamide substituent at position 4 [].

Atiprimod (N-N-Diethyl-8,8-dipropyl-2-azaspiro[4.5]decane-2-propanamine)

Compound Description: This orally bioavailable cationic amphiphilic compound exhibits anti-inflammatory properties, partly by inhibiting IL-6 production [, ]. Studies have investigated its potential as a therapeutic agent for multiple myeloma.

2-Azaspiro[4.5]deca-1,6,9-trien-8-ones

Compound Description: This class of compounds was synthesized through a tandem approach involving Tf2O-promoted amide activation and TfOH-promoted Friedel-Crafts ipso-cyclization, utilizing N-(2-propyn-1-yl) amides and 1,3,5-trimethoxybenzenes as starting materials [].

2-Azaspiro[4.5]decane-6-carboxylates

Compound Description: This series of conformationally restricted GABA analogs was synthesized and evaluated for their interaction with GABA-A and GABA-B receptors and the GABA uptake system []. These compounds showed activity as GABA uptake inhibitors.

4-(1-(Substituted phenyl)-1H-naphtho[1,2-e][1,3]oxazin-2(3H)-yl)-1-thia-4-azaspiro[4.5]decan-3-ones

Compound Description: These compounds were synthesized and evaluated for their antimicrobial activity. The synthesis involved reacting a 1-thia-4-azaspiro[4.5]decan-3-one derivative with formaldehyde [].

Properties

CAS Number

310-97-4

Product Name

2-Thia-8-azaspiro[4.5]decane

IUPAC Name

2-thia-8-azaspiro[4.5]decane

Molecular Formula

C8H15NS

Molecular Weight

157.28 g/mol

InChI

InChI=1S/C8H15NS/c1-4-9-5-2-8(1)3-6-10-7-8/h9H,1-7H2

InChI Key

PALGWPAVZNIEOJ-UHFFFAOYSA-N

SMILES

C1CNCCC12CCSC2

Canonical SMILES

C1CNCCC12CCSC2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.